Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a piperidine-4-carboxylate moiety. The thienopyrimidine scaffold is structurally analogous to pyrido[2,3-d]pyrimidines but replaces the pyridine ring with a thiophene, imparting distinct electronic and steric properties . Key substituents include 1,3-dimethyl groups on the pyrimidine ring and a methyl ester on the piperidine carboxylate. This compound is likely synthesized via one-pot methods, similar to related pyrido[2,3-d]pyrimidines, which employ nanocrystalline MgO catalysts in aqueous media .
Properties
IUPAC Name |
methyl 1-(1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-17-12(20)10-8-11(25-14(10)18(2)16(17)23)13(21)19-6-4-9(5-7-19)15(22)24-3/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXPVRUYVVFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCC(CC3)C(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thieno[2,3-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could lead to the formation of amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activities may include antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications could be explored, especially in the development of new drugs.
Industry: It may find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Substituents : The 1,3-dimethyl groups on the target compound’s pyrimidine may enhance steric hindrance compared to the benzyl group in . The ethyl ester in could improve lipophilicity relative to the methyl ester in the target compound.
- Functional Diversity: The imidazopyridine derivative incorporates a nitro group and cyano substituent, which may confer distinct electronic effects and metabolic stability.
Analysis :
- Melting Points: The imidazopyridine derivative has a high melting point (243–245°C), likely due to strong intermolecular interactions (e.g., nitro and cyano groups). Data for thieno/pyridopyrimidines are lacking.
- Synthetic Yields: The 51% yield for suggests moderate efficiency, possibly due to multi-step reactions. Thienopyrimidine synthesis may benefit from optimized catalysts (e.g., MgO in water for pyridopyrimidines ).
- Spectroscopy: The target compound’s 1H NMR would differ from due to the absence of nitro/cyano groups and presence of thiophene-derived protons.
Biological Activity
Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 350.4 g/mol. The structure features a pyrimidine ring fused with a thieno moiety and includes functional groups such as methyl and carboxylate esters that contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine structures exhibit significant antimicrobial properties. Methyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine derivatives have been shown to inhibit the growth of various microorganisms by targeting specific enzymes critical for microbial metabolism. The mechanism often involves the binding of the compound to the active sites of these enzymes, leading to disruption in metabolic pathways essential for microbial survival .
Anti-inflammatory Effects
Pyrimidine derivatives are also noted for their anti-inflammatory effects. A review highlighted that certain derivatives demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Methyl derivative | Not specified | Not specified |
These findings suggest that methyl derivatives may possess comparable or enhanced anti-inflammatory properties relative to established drugs like celecoxib .
Structure-Activity Relationships (SAR)
The biological activity of methyl pyrimidine derivatives can be influenced by their structural features. Research has shown that modifications in the functional groups attached to the pyrimidine ring can significantly alter their potency and selectivity against various biological targets .
Study on Antimicrobial Activity
In a recent study evaluating the antimicrobial efficacy of several pyrimidine derivatives including this compound:
- Methodology : The study employed disk diffusion and broth microdilution methods to assess antibacterial activity against E. coli and S. aureus.
- Results : The compound exhibited significant inhibition zones compared to controls and demonstrated minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
Study on Anti-inflammatory Effects
A separate investigation focused on the anti-inflammatory properties of similar compounds through in vivo models:
- Methodology : Carrageenan-induced paw edema in rats was used to evaluate anti-inflammatory effects.
- Results : The tested compounds showed a reduction in edema comparable to indomethacin with effective doses calculated at μM for standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
